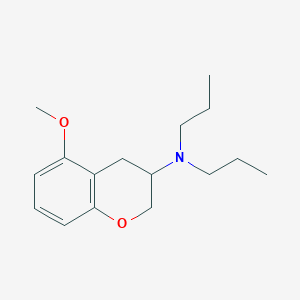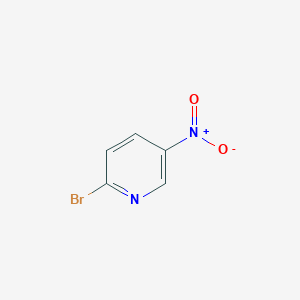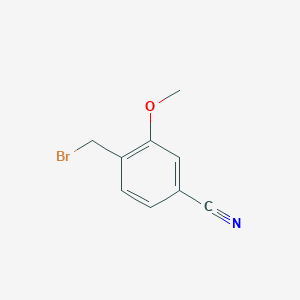
4-(Bromomethyl)-3-methoxybenzonitrile
Descripción general
Descripción
4-(Bromomethyl)-3-methoxybenzonitrile is a compound of interest in various chemical research and development areas. Its structure comprises a bromomethyl group attached to a benzonitrile ring with a methoxy substituent, making it a valuable intermediate for synthetic organic chemistry applications.
Synthesis Analysis
The synthesis of compounds similar to 4-(Bromomethyl)-3-methoxybenzonitrile often involves halogenation, nucleophilic substitution, and functional group transformations. For instance, methyl 4-bromo-2-methoxybenzoate has been synthesized from 4-bromo-2-fluorotoluene through bromination, hydrolysis, cyanidation, methoxylation, hydrolysis, and esterification processes with an overall yield of about 47% and purity of 99.8% (Chen, 2008).
Molecular Structure Analysis
Molecular structure and conformation studies of related brominated compounds reveal insights into their geometrical parameters, including bond lengths, angles, and dihedral angles, obtained through X-ray crystallography and spectroscopic methods. For example, the structure and vibrational analysis of 4-bromo-3-(methoxymethoxy) benzoic acid have been detailed, providing insights into bond orientations and electronic properties (S. Yadav et al., 2022).
Chemical Reactions and Properties
Brominated aromatic nitriles, like 4-(Bromomethyl)-3-methoxybenzonitrile, participate in various chemical reactions, including nucleophilic substitution and coupling reactions. The reactivity towards different conditions and reagents can significantly impact the synthesis of target molecules. For instance, the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines demonstrates the potential of brominated intermediates in forming complex heterocyclic structures (Jun He et al., 2016).
Aplicaciones Científicas De Investigación
Application 1: Synthesis of Ligands
- Summary of the Application: “4-(Bromomethyl)-3-methoxybenzonitrile” is used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
- Methods of Application: The compound is reacted with 2H-tetrazole in the presence of potassium hydroxide to prepare 4-[(2H-tetra-zol-2-yl)methyl]benzonitrile .
- Results or Outcomes: The reaction results in the formation of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .
Application 2: Synthesis of Block Copolymers
- Summary of the Application: “4-(Bromomethyl)-3-methoxybenzonitrile” is used in the synthesis of poly(styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene .
- Methods of Application: The compound is first converted to 4-bromomethyl benzoyl chloride using 4-methylbenzoyl chloride and N-bromosuccinimide. This is then reacted with t-butyl hydroperoxide to form a mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP). This is used to synthesize terminally brominated poly(methyl methacrylate) (PMMA-Br) via free-radical polymerization. The PMMA-Br is then reacted with potassium ethyl xanthogenate to form a RAFT-macro agent, which is then reacted with styrene to form the block copolymers .
- Results or Outcomes: The reaction results in the formation of block copolymers with Mn,GPC values between 24,900 g.mol −1 and 74,100 g.mol −1 .
Application 3: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate
- Summary of the Application: “4-(Bromomethyl)-3-methoxybenzonitrile” can be used to synthesize “Methyl 4-(bromomethyl)-3-methoxybenzoate”, a type of organic building block .
- Results or Outcomes: The reaction results in the formation of “Methyl 4-(bromomethyl)-3-methoxybenzoate”, which can be used in further organic synthesis .
Application 4: Synthesis of 4-methoxymethylbenzoic acid
- Summary of the Application: “4-(Bromomethyl)-3-methoxybenzonitrile” can be used to synthesize "4-methoxymethylbenzoic acid" .
- Methods of Application: The compound is first converted to “4-bromomethylbenzoic acid”, which is then used to synthesize "4-methoxymethylbenzoic acid" .
- Results or Outcomes: The reaction results in the formation of “4-methoxymethylbenzoic acid”, which can be used in further organic synthesis .
Application 5: Synthesis of Methyl 4-(bromomethyl)-3-methoxybenzoate
- Summary of the Application: “4-(Bromomethyl)-3-methoxybenzonitrile” can be used to synthesize “Methyl 4-(bromomethyl)-3-methoxybenzoate”, a type of organic building block .
- Results or Outcomes: The reaction results in the formation of “Methyl 4-(bromomethyl)-3-methoxybenzoate”, which can be used in further organic synthesis .
Application 6: Synthesis of 4-methoxymethylbenzoic acid
- Summary of the Application: “4-(Bromomethyl)-3-methoxybenzonitrile” can be used to synthesize "4-methoxymethylbenzoic acid" .
- Methods of Application: The compound is first converted to “4-bromomethylbenzoic acid”, which is then used to synthesize "4-methoxymethylbenzoic acid" .
- Results or Outcomes: The reaction results in the formation of “4-methoxymethylbenzoic acid”, which can be used in further organic synthesis .
Safety And Hazards
Propiedades
IUPAC Name |
4-(bromomethyl)-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOJMSXNCBJLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563638 | |
| Record name | 4-(Bromomethyl)-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-3-methoxybenzonitrile | |
CAS RN |
104436-60-4 | |
| Record name | 4-(Bromomethyl)-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30563638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-3-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


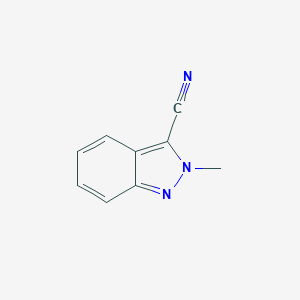

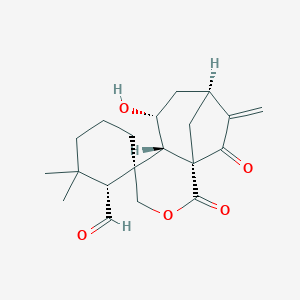

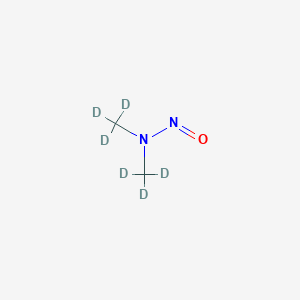
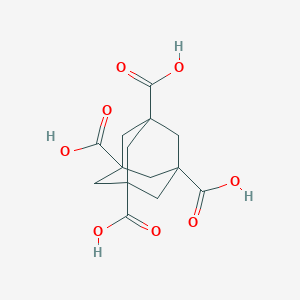
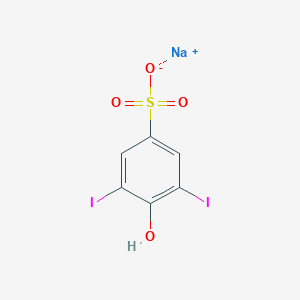
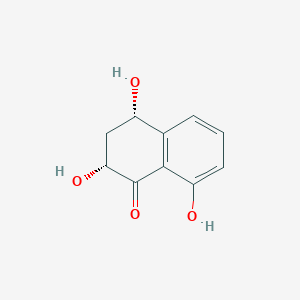
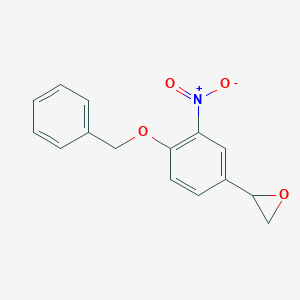
![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)

